N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Description
N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H14BrF3N4O2S and its molecular weight is 571.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
GNF-Pf-3190, also known as N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, in a way that leads to decreased sensitivity to MMV085203 and GNF-Pf-3190 as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-3190 may inhibit the function of PfMFR3, thereby affecting the parasite’s resistance to certain antimalarial compounds .
Biochemical Pathways
It is known that pfmfr3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . Therefore, it can be inferred that GNF-Pf-3190 may influence these pathways.
Pharmacokinetics
falciparum parasites in the low nanomolar to low micromolar range This suggests that the compound has a relatively high potency, which may imply good bioavailability
Result of Action
The molecular and cellular effects of GNF-Pf-3190’s action involve decreased sensitivity to certain antimalarial compounds, suggesting that the compound may interfere with the parasite’s drug resistance mechanisms . This could potentially lead to enhanced effectiveness of these antimalarial compounds.
Action Environment
Factors such as the presence of other antimalarial compounds and the genetic background of the parasites may potentially influence the compound’s action
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrF3N4O2S/c26-15-8-9-17(16(11-15)23(34)14-5-2-1-3-6-14)31-24(35)19-13-22-30-18(20-7-4-10-36-20)12-21(25(27,28)29)33(22)32-19/h1-13H,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYDCJFOOZAVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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